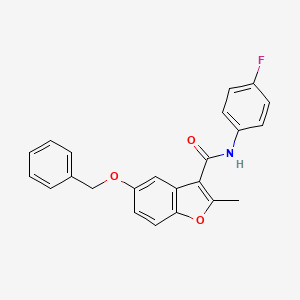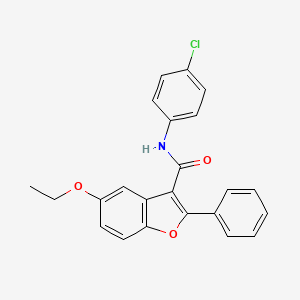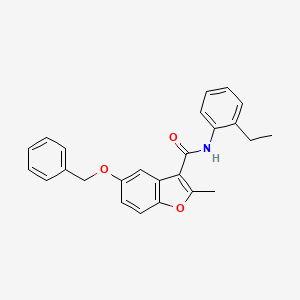
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide (NCEMBC) is an organic compound that has been studied for its potential applications in scientific research. NCEMBC is a member of the benzofuran family of compounds, which has been studied for its potential therapeutic effects. NCEMBC has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments. This compound has been found to have potential therapeutic effects, and has been studied for its potential use in cancer research, as well as in the study of neurological disorders. This compound has also been studied for its potential use in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which results in a cascade of biochemical and physiological effects. This compound has been found to activate certain enzymes and proteins, which results in a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders. This compound has also been found to have analgesic effects, and has been studied for its potential use in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable enough to be stored for long periods of time. This compound is also non-toxic, and can be easily administered to laboratory animals. However, this compound is not without its limitations. This compound is not water-soluble, and must be dissolved in a solvent such as ethanol before it can be administered. Additionally, this compound is not easily absorbed by the body, and must be administered in high doses to achieve its desired effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide. This compound could be further studied for its potential use in the treatment of cancer, neurological disorders, and pain. This compound could also be studied for its potential use in drug metabolism and pharmacokinetics. Additionally, this compound could be studied for its potential use as an anti-inflammatory, anti-oxidant, and neuroprotective agent. Finally, this compound could be studied for its potential use in the development of new therapeutic agents.
Synthesemethoden
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can be synthesized by a multi-step process. The first step involves the reaction of 4-chlorophenylacetic acid and ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-chlorobenzyl acetoacetate. The second step involves the reaction of 4-chlorobenzyl acetoacetate with methylbenzofuran in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-16-15(10-14)17(11(2)23-16)18(21)20-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQQBIYDVRFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B6544868.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6544870.png)
![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate](/img/structure/B6544893.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6544894.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544900.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544928.png)
![N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544935.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


